methyl (3R)-3-aminoheptanoate
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Overview
Description
Methyl (3R)-3-aminoheptanoate is an organic compound that belongs to the class of amino esters It is characterized by the presence of an amino group (-NH2) attached to the third carbon of a heptanoate chain, with a methyl ester functional group at the terminal end
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (3R)-3-aminoheptanoate can be synthesized through several methods. One common approach involves the esterification of 3-aminoheptanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Grignard reagent, where 3-bromoheptanoic acid is reacted with methyl magnesium bromide to form the desired ester. This reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The esterification reaction can be scaled up using large reactors with precise control over temperature and pressure. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-aminoheptanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2) under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of methyl (3R)-3-nitroheptanoate.
Reduction: Formation of methyl (3R)-3-aminoheptanol.
Substitution: Formation of various substituted heptanoates depending on the reagents used.
Scientific Research Applications
Methyl (3R)-3-aminoheptanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in biochemical pathways and as a precursor for amino acid derivatives.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl (3R)-3-aminoheptanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active amino acid, which can participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R)-3-hydroxyheptanoate: Similar structure but with a hydroxyl group instead of an amino group.
Methyl (3R)-3-chloroheptanoate: Contains a chlorine atom in place of the amino group.
Methyl (3R)-3-methylheptanoate: Features an additional methyl group on the heptanoate chain.
Uniqueness
Methyl (3R)-3-aminoheptanoate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H17NO2 |
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Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl (3R)-3-aminoheptanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-7(9)6-8(10)11-2/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |
InChI Key |
UKWDJFBVMLITOC-SSDOTTSWSA-N |
Isomeric SMILES |
CCCC[C@H](CC(=O)OC)N |
Canonical SMILES |
CCCCC(CC(=O)OC)N |
Origin of Product |
United States |
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